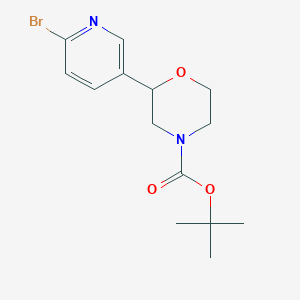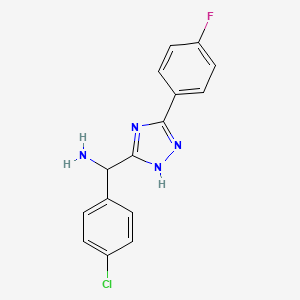
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethoxybenzaldehyde and 4-fluorobenzylamine.
Formation of Hydrazone: The first step involves the condensation of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride (POCl3), to form the triazole ring.
Substitution: Finally, the 4-fluorobenzylamine is introduced to the triazole ring through a substitution reaction, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
化学反応の分析
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
5-(3,4-Diethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole: This compound has methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.
5-(3,4-Diethoxyphenyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole: This compound has a chlorine atom instead of a fluorine atom, which may influence its physicochemical properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H18FN3O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
3-(3,4-diethoxyphenyl)-5-(4-fluorophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H18FN3O2/c1-3-23-15-10-7-13(11-16(15)24-4-2)18-20-17(21-22-18)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3,(H,20,21,22) |
InChIキー |
RXLUJRPBMAJKRJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)









